molecular formula C11H20N2O2 B3088946 tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 1187931-66-3

tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3088946
CAS No.: 1187931-66-3
M. Wt: 212.29
InChI Key: RBLOMFQUEUBEBG-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 1240782-81-3) is a bicyclic amine derivative with a rigid [2.2.2]octane scaffold. It features two nitrogen atoms in a 2,5-diazabicyclo configuration and a tert-butyl carboxylate protecting group. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of sigma receptor ligands and other bioactive molecules. Its stereochemistry (1R,4R) is critical for enantioselective interactions in biological systems .

Property Value
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Purity ≥95% (commercial suppliers)
Storage Room temperature, dry conditions
Key Applications Drug impurity reference standards, sigma receptor ligand synthesis

Properties

IUPAC Name

tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLOMFQUEUBEBG-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147512
Record name rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-66-3
Record name rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate has been investigated for its pharmacological properties. Its structural features contribute to its activity as a potential drug candidate.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the bicyclic structure can enhance its selectivity and potency against specific tumor types .
  • Neurological Applications : The compound is being explored for its effects on neurotransmitter systems, particularly in relation to neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further research in treating conditions like Alzheimer's disease .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its unique bicyclic structure and functional groups.

  • Synthesis of Complex Molecules : this compound is utilized in the synthesis of more complex organic molecules. It has been employed in reactions involving microwave-assisted synthesis, which enhances reaction rates and yields .
  • Reagent in Reactions : This compound acts as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions. Its reactivity can be tuned by modifying the substituents on the bicyclic structure .

Coordination Chemistry

In coordination chemistry, this compound functions as a ligand.

  • Metal Complex Formation : The compound can form stable complexes with transition metals, making it useful in catalysis and material science applications. These metal complexes are studied for their catalytic properties in organic transformations .
  • Applications in Catalysis : The metal complexes derived from this compound have shown promise in facilitating various catalytic reactions, including oxidation and reduction processes . Their efficiency and selectivity make them valuable in industrial applications.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of modified derivatives of this compound revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The research highlighted the importance of structural optimization for enhancing therapeutic efficacy .

Case Study 2: Synthesis of Complex Organic Molecules

In a series of experiments using microwave-assisted synthesis, researchers successfully synthesized complex organic compounds from this compound with high yields and purity levels. This method demonstrated significant advantages over traditional synthesis techniques by reducing reaction times and improving product quality .

Mechanism of Action

The mechanism by which tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, inhibiting or modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane Derivatives

  • tert-Butyl (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 134003-84-2): Smaller bicyclic system ([2.2.1] vs. Demonstrated utility in synthesizing constrained peptidomimetics .

Bicyclo[4.2.0]octane Derivatives

  • tert-Butyl 2,5-Diazabicyclo[4.2.0]octane-2-carboxylate (CAS: 2648861-36-1):
    • Larger ring system alters nitrogen atom spacing, affecting hydrogen-bonding capabilities.
    • Used in kinase inhibitor development due to improved solubility .

Stereoisomeric Analogues

  • tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5):
    • Enantiomer of the target compound; differences in biological activity reported in sigma receptor binding assays.
    • Commercial purity: 97% (HPLC), priced at ~¥532/10mg .

Functionalized Derivatives

Substituted Diazabicyclo Compounds

  • tert-Butyl (4R)-5-(6-Nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate :
    • Nitro group introduces electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution reactions .
  • tert-Butyl 5-(Cyclohexylmethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate :
    • Cyclohexylmethyl substituent improves σ1 receptor affinity by 30-fold compared to unsubstituted analogues .

Biological Activity

tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate, also known by its CAS number 1240782-81-3, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure that contributes to its unique chemical properties and potential biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of diazabicyclo compounds exhibit significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .
    CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
    This compound1020
  • Cytotoxicity :
    • In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, promoting apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects :
    • Some research suggests that it may have neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Properties : A recent investigation into the antimicrobial efficacy of diazabicyclo compounds revealed that this compound showed significant inhibition against E. coli, with an MIC of 10 μg/mL .
  • Cytotoxicity Assessment : In a study examining various diazabicyclo derivatives for anticancer activity, the compound was found to induce apoptosis in human cancer cell lines through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are common synthetic routes for tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate, and how can reaction conditions be optimized for stereochemical purity?

  • Methodological Answer : The synthesis typically involves Boc-protection of a diazabicyclo precursor followed by cyclization. For example, analogous compounds are synthesized via nucleophilic substitution or lactonization under acidic conditions to favor stereochemical control . Key optimizations include:

  • Temperature control (e.g., 0–25°C) to minimize epimerization.
  • Use of chiral auxiliaries or enantiopure starting materials to retain configuration .
  • Monitoring reaction progress via 1H NMR^1 \text{H NMR} (e.g., δ 1.33 ppm for tert-butyl groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H NMR^1 \text{H NMR} (600 MHz, DMSO-d6d_6): Key signals include tert-butyl protons (δ 1.33 ppm, d, J=32.21HzJ = 32.21 \, \text{Hz}) and bicyclic backbone protons (δ 3.15–4.83 ppm) .
  • Mass Spectrometry : Exact mass (C11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_2) should match 227.26 g/mol, with fragmentation patterns confirming the bicyclic structure .
  • IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm1^{-1}) and N-H bending (~1500 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereomer ratios obtained from different synthetic protocols?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., cis/trans isomerization). To address this:

  • Employ acidic conditions to induce lactonization of cis-isomers, enabling separation via crystallization or chromatography .
  • Validate purity using 1H NMR^1 \text{H NMR} integration (e.g., δ 7.16–8.16 ppm for aromatic protons in nitro-pyridine derivatives) .
  • Cross-validate with HPLC (C18 column, acetonitrile/water gradient) to quantify diastereomeric excess .

Q. What methodological considerations are critical when employing X-ray crystallography to confirm the absolute configuration of this compound?

  • Methodological Answer :

  • Use SHELX software for structure refinement, prioritizing high-resolution data (θmax>25\theta_{\text{max}} > 25^\circ) to reduce Flack parameter uncertainty .
  • Validate the (1R,4R) configuration via anomalous dispersion effects in Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) .
  • Ensure crystal quality (size ≥ 0.4 mm) and low thermal displacement parameters (Ueq<0.03A˚2U_{\text{eq}} < 0.03 \, \text{Å}^2) for reliable bond-length analysis .

Q. How does the bicyclic framework influence the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?

  • Methodological Answer :

  • The rigid bicyclo[2.2.2]octane system restricts conformational flexibility, favoring axial attack in nucleophilic substitutions.
  • Ring-opening under acidic conditions proceeds via lactone intermediate formation (e.g., tert-butyl-3-oxo-2-oxa-5-azabicyclo derivatives) .
  • Monitor reactivity using 13C NMR^{13} \text{C NMR} (e.g., carbonyl carbons at δ 165–175 ppm) to track lactonization .

Q. What advanced chromatographic strategies can separate this compound from structurally similar byproducts?

  • Methodological Answer :

  • Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to resolve enantiomers .
  • For diastereomers, employ reverse-phase chromatography (C18, 0.1% TFA in mobile phase) to exploit differential hydrogen-bonding .
  • Validate separations via mass spectrometry (ESI+) to confirm molecular ion peaks .

Q. How can researchers validate the integrity of the diazabicyclo[2.2.2]octane system under varying pH conditions?

  • Methodological Answer :

  • Conduct stability studies (pH 1–12, 25°C):
  • Acidic conditions (pH < 3): Monitor lactone formation via 1H NMR^1 \text{H NMR} (δ 5.2–5.5 ppm for lactone protons) .
  • Basic conditions (pH > 10): Assess Boc-deprotection via loss of tert-butyl signals in NMR .
  • Use DFT calculations (B3LYP/6-31G*) to predict hydrolysis pathways and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.